(+)-O-去甲基曲马多盐酸盐

描述

Tramadol hydrochloride is a centrally acting synthetic opioid analgesic . Its chemical name is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol . It’s used for the management of moderate to moderately severe pain in adults .

Synthesis Analysis

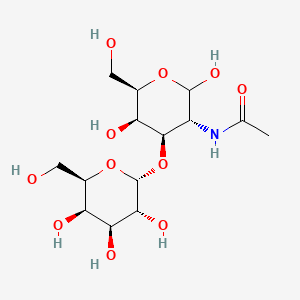

Tramadol and its analogs, including O-desmethyl tramadol, can be synthesized starting with aminoketones prepared through a Mannich reaction of cyclohexanone, paraformaldehyde . All compounds were prepared as their hydrochlorides and as racemic mixtures .Molecular Structure Analysis

The molecular formula of Tramadol Hydrochloride is C16H26ClNO2 . For more detailed structural information, you may refer to resources like the NIST Chemistry WebBook .Chemical Reactions Analysis

Tramadol Hydrochloride is a hydrochloride resulting from the reaction of tramadol with 1 molar equivalent of hydrogen chloride . It has been shown to affect GPCRs, monoamine transporters, and ion channels .Physical And Chemical Properties Analysis

Tramadol Hydrochloride has a molecular weight of 299.83 g/mol . It is rapidly absorbed into the bloodstream after oral administration, but its bioavailability is 70% due to hepatic metabolism .科学研究应用

阿片受体亲和力: (+)-O-去甲基曲马多盐酸盐作为曲马多的代谢物,显示出对克隆人类阿片受体的亲和力。这有助于其镇痛特性,而纳洛酮无法完全逆转其作用,纳洛酮是用于对抗阿片类药物过量的药物(Lai et al., 1996)。

光谱学研究: 对O-去甲基曲马多盐酸盐进行了详细的量子化学和光谱学研究,为其分子结构和电子性质提供了见解(Arjunan et al., 2014)。

兽医药物动力学: 研究了曲马多及其代谢物O-去甲基曲马多在接受手术的狗身上的药物动力学和疗效。这些研究对于理解该药物在兽医学中的应用至关重要(Vettorato et al., 2010)。

对M1受体诱导反应的影响: 发现O-去甲基曲马多抑制了M1受体的功能,这些受体参与神经功能,是镇痛药物的靶点(Nakamura et al., 2005)。

抑制5-羟色胺2C受体: 已证明O-去甲基曲马多抑制5-羟色胺(5-HT)2C受体,进一步揭示了曲马多及其代谢物的药理特性(Horishita et al., 2006)。

药物动力学、药效学和药物递送系统: 研究了曲马多盐酸盐的疗效、安全性、生物学和不良反应,包括用于减少副作用的新药物递送系统(Vazzana et al., 2015)。

猫的药物动力学: 还研究了曲马多及其O-去甲基代谢物在猫身上的药代动力学特征,有助于了解其在不同动物物种中的应用(Cagnardi et al., 2011)。

抑制P-受体功能: 发现O-去甲基曲马多抑制了P-受体功能,这些受体已知调节脊髓内的疼痛传导(Minami et al., 2011)。

狗的代谢: 研究了曲马多在狗体内代谢为O-去甲基曲马多(M1)和N-去甲基曲马多(M2),为物种特异性药物动力学提供了见解(Perez Jimenez et al., 2016)。

神经-精神药理学和生物精神病学: 研究还关注了在曲马多存在下神经递质如去甲肾上腺素和5-羟色胺的摄取,阐明了其在中枢神经系统中的作用机制(Franceschini et al., 1999)。

作用机制

Target of Action

The primary target of (-)-O-Desmethyl Tramadol Hydrochloride, also known as (+)-O-Desmethyl Tramadol Hydrochloride or 3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride, is the μ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it.

Mode of Action

The compound acts as an opioid agonist and an inhibitor of norepinephrine and serotonin reuptake . It binds to the μ-opioid receptors, thereby inhibiting the reuptake of norepinephrine and serotonin . This interaction results in an analgesic effect, providing relief from pain .

Biochemical Pathways

The compound affects several biochemical pathways. Its opioid activity is due to both low affinity binding of the parent compound and higher affinity binding of the O-demethylated metabolite M1 to μ-opioid receptors . In animal models, M1 is up to 6 times more potent than tramadol in producing analgesia and 200 times more potent in μ-opioid binding .

Pharmacokinetics

The compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It has a bioavailability of 68% when taken orally . It is metabolized in the liver via demethylation and glucuronidation via CYP2D6 & CYP3A4 . The elimination half-life is approximately 6.3 ± 1.4 hours , and it is excreted in the urine (95%) .

Result of Action

The molecular and cellular effects of the compound’s action include pain relief due to its interaction with the μ-opioid receptors and inhibition of norepinephrine and serotonin reuptake . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing the pain-relieving effect .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of oxygen has been shown to increase the production of hydrogen peroxide, which can affect the compound’s degradation kinetics . .

安全和危害

Tramadol hydrochloride may induce psychic and physical dependence of the morphine-type (μ-opioid) . Serious potential consequences of overdosage are respiratory depression, lethargy, coma, seizure, cardiac arrest, and death . It’s also considered hazardous by the 2012 OSHA Hazard Communication Standard .

未来方向

属性

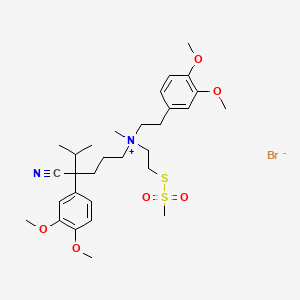

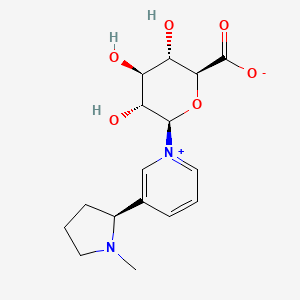

IUPAC Name |

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-NQQJLSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675818 | |

| Record name | 3-{(1S,2S)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-O-Desmethyl Tramadol Hydrochloride | |

CAS RN |

148218-19-3 | |

| Record name | 3-{(1S,2S)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

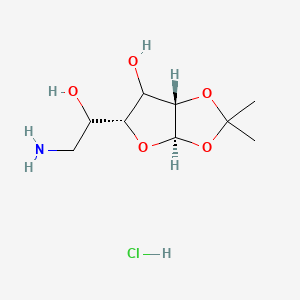

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)

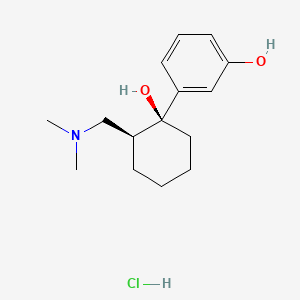

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)

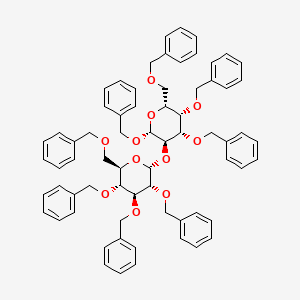

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)